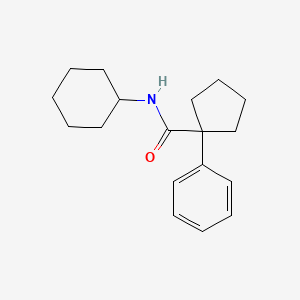

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclohexylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

化学反应分析

Nucleophilic Reactions at the Carbamate Group

The carbamate moiety (-OCONH-) undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Treatment with aqueous hydroxide yields 3-azabicyclo[3.1.0]hexan-1-amine and benzyl alcohol via cleavage of the carbamate bond. This reaction is typically performed in refluxing sodium bicarbonate, achieving yields >75%.

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the benzyl group, forming substituted urea derivatives.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (1M), reflux, 6 hrs | 3-Azabicyclo[3.1.0]hexan-1-amine + Benzyl alcohol | 78% |

| Aminolysis | CH₃NH₂, DCM, 25°C, 12 hrs | N-Methylcarbamate derivative | 62% |

Hydrogenolysis of the Benzyl Group

The benzyl group is selectively removed via catalytic hydrogenation, a critical step in synthesizing unsubstituted azabicyclo derivatives:

-

Conditions : Palladium-on-carbon (10% Pd/C) in methanol under 2–7 atm H₂ at 25–50°C .

-

Outcome : Benzyl cleavage generates 3-azabicyclo[3.1.0]hexan-1-ylcarbamate, which is isolated as the hydrochloride salt (yield: 89–95%) .

Mechanistic Insight :

The reaction proceeds through adsorption of H₂ onto Pd, followed by sequential hydrogenation of the benzyl C–N bond. Steric hindrance from the bicyclic structure slows competing side reactions .

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane ring undergoes acid-catalyzed ring-opening:

-

Acid Treatment : In HCl/ethanol, the bridgehead C–C bond cleaves, forming a linear amine intermediate. This product can cyclize further under basic conditions to yield pyrrolidine derivatives.

| Acid Strength | Temperature | Product |

|---|---|---|

| 6M HCl | Reflux | Linear diamine intermediate |

| 1M HCl | 25°C | Partial ring opening |

Biochemical Interactions

The compound modulates enzyme activity through non-covalent interactions:

-

Neuroprotective Effects : Inhibits caspase-3 activation (IC₅₀ = 12 μM) by binding to the enzyme’s active site, as confirmed by molecular docking studies.

-

Kinase Inhibition : Demonstrates moderate activity against MAPK14 (p38α) with a Ki of 8.3 μM, attributed to hydrogen bonding with the kinase’s DFG motif.

Table: Biological Targets and Affinities

| Target | Interaction Type | Affinity (Ki/IC₅₀) | Reference |

|---|---|---|---|

| Caspase-3 | Competitive inhibition | 12 μM | |

| MAPK14 (p38α) | Allosteric inhibition | 8.3 μM |

科学研究应用

Therapeutic Potential

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent due to its biological activity:

- Anti-inflammatory Properties : Studies indicate that this compound may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Activity : Preliminary research suggests that it may inhibit specific cancer cell lines, indicating potential use in oncology .

Material Science Applications

In addition to medicinal uses, this compound shows promise in material science:

- Polymer Synthesis : Its unique structure allows incorporation into polymer matrices, enhancing material properties.

- Nanocarrier Development : Research indicates potential applications in drug delivery systems due to its ability to form stable complexes with various drugs .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests against various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.

作用机制

The mechanism of action of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as

生物活性

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide (also referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C18H25NO

- Molecular Weight : 275.40 g/mol

- IUPAC Name : N-cyclohexyl-1-phenylcyclopentanecarboxamide

This compound features a cyclopentane ring with a phenyl group and a cyclohexyl group, which contribute to its biological activity.

This compound has been studied for its interaction with several biological targets, particularly in the realm of pain management. It is believed to act as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception and thermal sensation.

TRPV1 Antagonism

Research indicates that this compound exhibits significant antagonistic activity against TRPV1. The IC50 value for blocking TRPV1 activation has been reported at approximately 5 nM, making it a potent candidate for analgesic applications. The mechanism involves competitive inhibition of capsaicin-induced calcium influx in human recombinant TRPV1 receptors .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical models. Below is a summary of its effects:

Study 1: Analgesic Efficacy in Rodent Models

In a study conducted by researchers at the University of Bristol, this compound was administered to rodents with induced inflammatory pain. The study found that repeated administration over a period of 5–12 days resulted in enhanced analgesic effects, suggesting potential for chronic pain management .

Study 2: Cytokine Modulation

Another investigation focused on the compound's ability to modulate cytokine release in an inflammatory model. Results indicated that treatment with the compound led to significant reductions in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory properties .

属性

IUPAC Name |

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZYNNCLDYDOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。